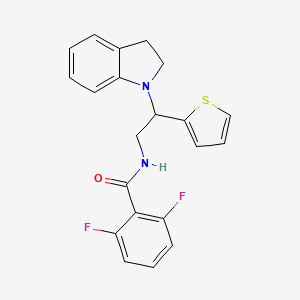

2,6-difluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-2,6-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F2N2OS/c22-15-6-3-7-16(23)20(15)21(26)24-13-18(19-9-4-12-27-19)25-11-10-14-5-1-2-8-17(14)25/h1-9,12,18H,10-11,13H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAGSYBVKQKZWJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=C(C=CC=C3F)F)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,6-difluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement, with fluorine atoms at the 2 and 6 positions of the benzamide ring, which may enhance its pharmacological profile. The presence of indole and thiophene moieties further contributes to its diverse biological properties.

The molecular formula of this compound is C21H18F2N2OS, with a molecular weight of 384.44 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C21H18F2N2OS |

| Molecular Weight | 384.44 g/mol |

| CAS Number | 898433-44-8 |

The biological activity of this compound is believed to be influenced by its electronic structure, particularly due to the electron-withdrawing effects of the fluorine atoms and the electron-rich nature of the indole and thiophene rings. This unique arrangement may facilitate interactions with various biological targets, including enzymes and receptors.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Anticancer Activity : Indole derivatives are known for their anticancer properties. Studies have shown that compounds containing indole structures can induce apoptosis in cancer cells and inhibit tumor growth.

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

- Antimicrobial Properties : Some indole derivatives have demonstrated antimicrobial activity against various pathogens, suggesting potential uses in treating infections.

- CNS Activity : Given the indole structure's similarity to serotonin, there is potential for neuropharmacological effects, possibly influencing mood and behavior.

Case Studies

Several studies have explored the biological activities of similar compounds:

- A study on indole derivatives indicated their ability to inhibit specific cancer cell lines effectively, with IC50 values ranging from 1 to 10 µM depending on the structural modifications made to the indole moiety .

- Another research highlighted the anti-inflammatory potential of similar benzamide compounds in reducing cytokine levels in vitro, suggesting a pathway for therapeutic applications in inflammatory diseases .

Research Findings

Recent findings emphasize the importance of structural modifications in enhancing biological activity:

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| Indole derivative A | Anticancer | 5 |

| Indole derivative B | Anti-inflammatory | 3 |

| Benzamide analog C | Antimicrobial | 8 |

These results indicate that small changes in chemical structure can significantly impact efficacy against various biological targets.

Comparison with Similar Compounds

Structural and Functional Implications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.